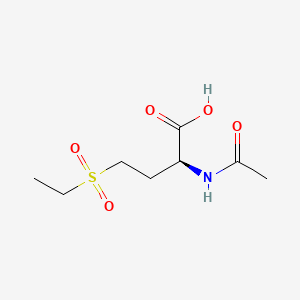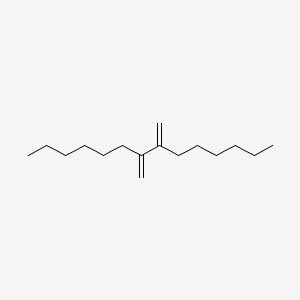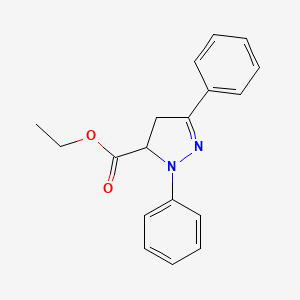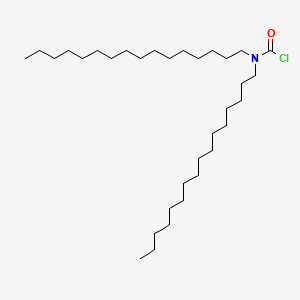
Dihexadecylcarbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecylcarbamyl chloride is an organic compound with the molecular formula C33H66ClNO. It contains 33 carbon atoms, 66 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . This compound is part of the carbamoyl chloride family, which are known for their reactivity and utility in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexadecylcarbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl ] In this reaction, phosgene reacts with the amine to produce the carbamoyl chloride and an ammonium chloride byproduct .
Industrial Production Methods
Industrial production of carbamoyl chlorides often involves the use of phosgene due to its high reactivity. The reaction is typically carried out in a controlled environment to manage the toxicity and reactivity of phosgene. The process may also involve the use of solvents such as benzene or xylene to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecylcarbamyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: Reaction with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reaction with alcohols to form carbamates
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carbamic acids: Formed from hydrolysis
Applications De Recherche Scientifique
Dihexadecylcarbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of pesticides and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl chloride: A smaller analogue with similar reactivity but different physical properties.
Diethylcarbamoyl chloride: Another analogue with slightly different reactivity and applications.
Uniqueness
Dihexadecylcarbamyl chloride is unique due to its long carbon chain, which imparts different physical properties compared to its smaller analogues. This makes it suitable for specific applications where longer carbon chains are advantageous .
Propriétés
| 84304-24-5 | |
Formule moléculaire |
C33H66ClNO |
Poids moléculaire |
528.3 g/mol |
Nom IUPAC |
N,N-dihexadecylcarbamoyl chloride |
InChI |
InChI=1S/C33H66ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33(34)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
LJRRLTAGSAPCDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



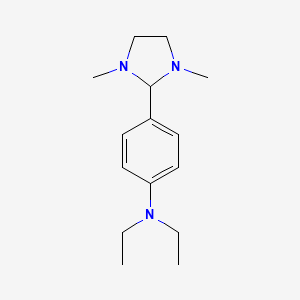
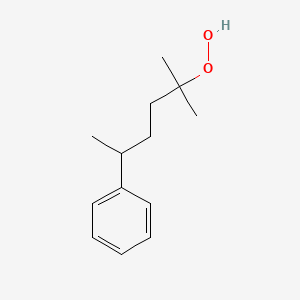

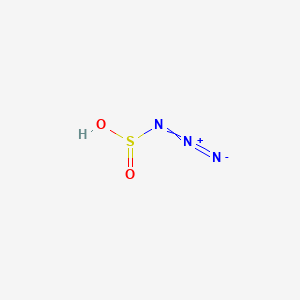

![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
